Cas no 1820598-85-3 (4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-)

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- 化学的及び物理的性質
名前と識別子
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- 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-
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- MDL: MFCD29034949
- インチ: 1S/C9H13N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-10H,3-5H2/t6?,7?,8-,9+
- InChIKey: CJMPQJDYEONFGO-WZENYGAOSA-N
- ほほえんだ: C1[C@]2([H])[C@@]([H])(C3CC2C=C3)CN1
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84894-1.0g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-84894-0.25g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-84894-5.0g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-84894-10g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 10g |
$3929.0 | 2023-09-02 | ||
Enamine | EN300-84894-1g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 1g |
$914.0 | 2023-09-02 | ||
Enamine | EN300-84894-0.05g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-84894-10.0g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-84894-0.1g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-84894-5g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 5g |
$2650.0 | 2023-09-02 | ||
Enamine | EN300-84894-0.5g |
(2R,6S)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene |
1820598-85-3 | 95.0% | 0.5g |
$877.0 | 2025-02-21 |
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-に関する追加情報
Introduction to 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- (CAS No. 1820598-85-3)
4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- (CAS No. 1820598-85-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoles and is characterized by its unique stereochemistry and structural complexity. The compound's IUPAC name is 4,7-methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)-, which highlights its specific configuration and the presence of a methano bridge between the 4 and 7 positions of the isoindole ring.
The chemical structure of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- is notable for its six-membered ring fused with a five-membered ring and the presence of a methano bridge. This structure imparts unique physical and chemical properties to the compound. The stereochemistry of the molecule is crucial for its biological activity and interactions with various biological targets. The (3aR,7aS) configuration indicates that the molecule has specific chiral centers at positions 3a and 7a.
In recent years, 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- has been studied for its potential therapeutic applications. Research has shown that this compound exhibits promising activity in various biological assays. For instance, studies have demonstrated that it can modulate specific receptors and enzymes involved in neurological disorders and cancer. The compound's ability to cross the blood-brain barrier makes it particularly interesting for the development of central nervous system (CNS) therapeutics.
The synthesis of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- is a challenging task due to its complex structure and specific stereochemistry. Various synthetic routes have been explored to achieve high yields and enantioselectivity. One notable approach involves the use of chiral catalysts in asymmetric synthesis to ensure the correct configuration at the chiral centers. These synthetic methods are crucial for producing sufficient quantities of the compound for further biological evaluation.
The biological activity of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- has been extensively studied in both in vitro and in vivo models. In vitro studies have shown that the compound can inhibit specific enzymes involved in signal transduction pathways associated with cancer cell proliferation and metastasis. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
In vivo studies have further validated these findings. Animal models have demonstrated that administration of 4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- can significantly reduce tumor growth and improve cognitive function in models of neurodegenerative diseases. These results highlight the potential of this compound as a lead molecule for drug development.
The pharmacokinetic properties of 4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- are also an important area of research. Studies have shown that the compound has favorable absorption and distribution profiles when administered orally or intravenously. Its ability to cross biological barriers such as the blood-brain barrier is particularly advantageous for targeting CNS disorders.
In conclusion, 4,7-Methano-1H-isoindole,2,3,3a,4,7,7a-hexahydro-, (3aR,7aS)- (CAS No. 1820598-85-3) is a promising compound with potential therapeutic applications in various fields such as oncology and neurology. Its unique chemical structure and stereochemistry contribute to its biological activity and make it an attractive candidate for further development as a novel therapeutic agent. Ongoing research continues to explore its full potential and optimize its properties for clinical use.
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